molecular formula C25H27NO B4620547 N-(2-tert-butylphenyl)-3,3-diphenylpropanamide

N-(2-tert-butylphenyl)-3,3-diphenylpropanamide

Cat. No. B4620547
M. Wt: 357.5 g/mol
InChI Key: OPSSKQWFDSGJHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-tert-butylphenyl)-3,3-diphenylpropanamide and related compounds involves multi-step reactions, starting from basic aromatic units and leading to complex structures. For instance, Gholivand et al. (2009) demonstrated the synthesis of a novel carbacylamidophosphate by reacting 3-nitrobenzoyl phosphoramidic dichloride with tert-butyl amine, showcasing the intricate steps involved in forming such compounds (Gholivand et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using advanced techniques such as X-ray diffraction and NMR spectroscopy. For example, Demir et al. (2016) characterized the molecular structure of a related compound through X-ray diffraction, IR, and NMR, providing insights into the geometric and electronic structure of such molecules (Demir et al., 2016).

Scientific Research Applications

Polymer Synthesis and Properties

  • Rigid-Rod Polyamides and Polyimides : The research by Spiliopoulos, Mikroyannidis, and Tsivgoulis (1998) explores the synthesis of rigid-rod polyamides and polyimides derived from specific diamino compounds, showcasing their excellent thermooxidative stability and amorphous nature. These materials were characterized by various methods, including FT-IR, NMR, and thermal analyses, demonstrating high glass transition temperatures and no weight loss up to 379-417 °C in air Spiliopoulos et al., 1998.
  • Soluble and Oxygen Permeable Polyimides : Kim et al. (2003) synthesized new organosoluble polyimides, showing good solubility in organic solvents and high thermal stability with 5% weight loss temperatures of 540-550 °C in nitrogen. These findings highlight the potential of these materials in various applications due to their solubility and thermal properties Kim et al., 2003.

Ligand and Catalyst Design

  • Sterically Encumbered Systems for Phosphorus Centers : Shah et al. (2000) investigated compounds with tert-butylphenyl groups as sterically demanding ligands for synthesizing materials with low-coordinate phosphorus centers. This study provides insights into designing materials with specific electronic properties, potentially useful in catalysis and material science Shah et al., 2000.
  • Electrochemical Study of Stable Radicals : Miura and Muranaka (2006) conducted an electrochemical study of N-tert-butoxyarylaminyl radicals, elucidating their reversible redox behavior and stability. Such studies are crucial for developing new materials for electronic applications Miura & Muranaka, 2006.

Material Synthesis and Application

  • Synthesis of Functionalized Amino Acid Derivatives : Kumar et al. (2009) synthesized functionalized amino acid derivatives evaluated for in vitro cytotoxicity against human cancer cell lines, indicating potential applications in designing new anticancer agents Kumar et al., 2009.
  • Palladium-catalyzed Decarboxylative Coupling : Moon, Jang, and Lee (2009) reported on the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl halides, demonstrating high reactivities and functional group tolerance. This methodology could be significant for synthesizing complex organic molecules Moon et al., 2009.

properties

IUPAC Name

N-(2-tert-butylphenyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO/c1-25(2,3)22-16-10-11-17-23(22)26-24(27)18-21(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,21H,18H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSSKQWFDSGJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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